molecular formula C11H13ClO B13581875 (1-(3-Chlorophenyl)cyclobutyl)methanol

(1-(3-Chlorophenyl)cyclobutyl)methanol

Cat. No.: B13581875
M. Wt: 196.67 g/mol
InChI Key: HQRZEXCOWLLBCM-UHFFFAOYSA-N
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Description

(1-(3-Chlorophenyl)cyclobutyl)methanol: is an organic compound with the molecular formula C11H13ClO and a molecular weight of 196.67 g/mol . This compound features a cyclobutyl ring substituted with a 3-chlorophenyl group and a methanol group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Chlorophenyl)cyclobutyl)methanol typically involves the reaction of cyclobutylmethanol with 3-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-(3-Chlorophenyl)cyclobutyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclobutylmethane derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclobutylmethane derivatives.

    Substitution: Formation of various substituted cyclobutyl derivatives.

Scientific Research Applications

Chemistry: (1-(3-Chlorophenyl)cyclobutyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies .

Biology and Medicine: The compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of (1-(3-Chlorophenyl)cyclobutyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

    (1-Phenylcyclobutyl)methanol: Lacks the chlorine substituent, resulting in different chemical and biological properties.

    (1-(4-Chlorophenyl)cyclobutyl)methanol: Similar structure but with the chlorine atom in the para position, leading to different reactivity and applications.

    (1-(3-Bromophenyl)cyclobutyl)methanol:

Uniqueness: (1-(3-Chlorophenyl)cyclobutyl)methanol is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, making it valuable in specific chemical transformations and applications.

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

[1-(3-chlorophenyl)cyclobutyl]methanol

InChI

InChI=1S/C11H13ClO/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7,13H,2,5-6,8H2

InChI Key

HQRZEXCOWLLBCM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CO)C2=CC(=CC=C2)Cl

Origin of Product

United States

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